4-(1-methyl-1H-pyrazol-4-yl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
4-(1-methyl-1H-pyrazol-4-yl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with pyrazole and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, followed by their coupling with the pyrimidine core. Common reagents used in these reactions include trifluoromethylating agents, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-pyrazol-4-yl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, depending on the reaction conditions and reagents used
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(1-methyl-1H-pyrazol-4-yl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-1H-pyrazol-4-yl)-propionic acid
- 1-methyl-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
Uniqueness
4-(1-methyl-1H-pyrazol-4-yl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which can impart distinct electronic and steric properties. These features make it particularly valuable for applications requiring specific interactions with biological targets or unique material properties .
Properties
Molecular Formula |
C16H18F3N7 |
---|---|
Molecular Weight |
365.36 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)-N-[3-(3-methylpyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H18F3N7/c1-11-4-7-26(24-11)6-3-5-20-15-22-13(12-9-21-25(2)10-12)8-14(23-15)16(17,18)19/h4,7-10H,3,5-6H2,1-2H3,(H,20,22,23) |
InChI Key |
BLNBRTVPMVVORV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCCNC2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3)C |
Origin of Product |
United States |
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